Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

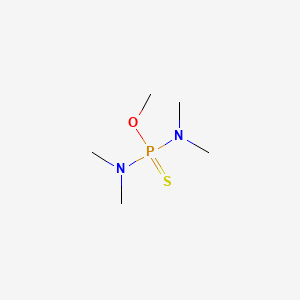

Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester is an organophosphorus compound characterized by a central phosphorus atom bonded to two amido groups (NH), a thioic acid group (S-OH), and ester substituents. The "tetramethyl" designation indicates four methyl groups attached to the nitrogen atoms, while the "O-methyl ester" refers to a methoxy group (-OCH₃) esterified to the phosphorus atom. This structure confers unique physicochemical properties, such as moderate polarity and hydrolytic stability, which are critical for applications in agrochemicals or chemical intermediates .

For instance, compounds like DMPA (O-methyl ester with dichlorophenyl) are commercial pesticides, highlighting the functional versatility of this chemical class .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorodiamidothioic acid, tetramethyl-, O-methyl ester typically involves the reaction of tetramethylphosphorodiamidic chloride with methanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

(CH3)2N2P(S)Cl+CH3OH→(CH3)2N2P(S)OCH3+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of automated systems helps in monitoring and controlling the process parameters.

Chemical Reactions Analysis

Types of Reactions

Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water and a strong acid or base, leading to the formation of phosphorodiamidothioic acid and methanol.

Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide, resulting in the formation of phosphorodiamidic acid derivatives.

Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols are used in the presence of a catalyst or under heating conditions.

Major Products Formed

Hydrolysis: Phosphorodiamidothioic acid and methanol.

Oxidation: Phosphorodiamidic acid derivatives.

Substitution: Various substituted phosphorodiamidothioic acid esters.

Scientific Research Applications

Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases related to enzyme dysregulation.

Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of phosphorodiamidothioic acid, tetramethyl-, O-methyl ester involves the inhibition of enzymes by binding to their active sites. The compound forms a covalent bond with the enzyme, leading to the inactivation of the enzyme’s catalytic function. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes essential for the survival of pests.

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table compares key parameters of Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester with structurally related compounds:

Functional Group Analysis

- Tetramethyl vs. Dimethyl Substituents: The tetramethyl groups on nitrogen (vs.

- O-Methyl Ester vs. Dichlorophenyl Ester : The O-methyl group in the target compound likely results in lower molecular weight and higher volatility compared to DMPA, which contains a bulky dichlorophenyl group .

Physicochemical Properties

- Melting Points : Phosphoramidothioic acid, O,S-dimethyl ester has a melting enthalpy (ΔfusH) of 13.34 kJ/mol at 316.80 K, indicative of moderate thermal stability .

- Solubility : Methyl esters (e.g., O,O,S-trimethyl phosphorothioate) generally exhibit lower aqueous solubility compared to compounds with polar substituents (e.g., dichlorophenyl in DMPA) .

Biological Activity

Phosphorodiamidothioic acid, tetramethyl-, O-methyl ester (commonly referred to as O-methyl phosphorodiamidothioate ) belongs to the class of organophosphorus compounds, which are primarily recognized for their applications in agriculture as insecticides and acaricides. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula for O-methyl phosphorodiamidothioate is C5H15N2O2PS, with a molecular weight of approximately 202.34 g/mol. The structure features a phosphorus atom bonded to two nitrogen atoms and a sulfur atom, which are critical for its biological activity.

O-methyl phosphorodiamidothioate exerts its biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in synaptic clefts. The inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of neural pathways. This mechanism is particularly effective against insects, leading to paralysis and death.

Efficacy as an Insecticide

Research indicates that O-methyl phosphorodiamidothioate is effective against a broad spectrum of agricultural pests. Its potency can be compared with other organophosphorus insecticides, as shown in the table below:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C5H15N2OPS | Insecticide |

| Phosphorodiamidothioic acid, S-butyl ester | C9H21N2O2PS | Insecticide |

| Thiophosphoric acid O,O,O-tritert-butyl ester | C12H27O4PS | Insecticide |

Toxicity Profile

The toxicity of O-methyl phosphorodiamidothioate is a significant concern due to its mechanism of action. Studies have shown that exposure can lead to neurotoxic effects not only in target pests but also in non-target organisms, including humans. The following data summarizes key findings from toxicity assessments:

- Acute Toxicity : LD50 values indicate moderate toxicity in mammals.

- Chronic Effects : Long-term exposure has been linked to potential neurodevelopmental issues.

- Environmental Impact : The compound exhibits persistence in soil and water systems, raising concerns about bioaccumulation.

Case Study 1: Efficacy Against Specific Pests

A study conducted on the efficacy of O-methyl phosphorodiamidothioate against Spodoptera frugiperda (fall armyworm) showed that application rates as low as 10 mg/L resulted in over 90% mortality within 48 hours. This highlights its effectiveness in pest management strategies.

Case Study 2: Comparative Analysis with Other Insecticides

In a comparative study with other organophosphate insecticides, O-methyl phosphorodiamidothioate demonstrated superior efficacy against aphids at lower concentrations. This suggests potential for reduced application rates while maintaining pest control effectiveness.

Research Findings

Recent research has focused on understanding the interactions between O-methyl phosphorodiamidothioate and biological systems:

- Enzyme Interaction Studies : Investigations revealed that the compound binds effectively to AChE, leading to irreversible inhibition.

- Cellular Studies : In vitro studies indicated cytotoxic effects on mammalian cell lines at concentrations above 50 µM, suggesting a need for careful handling and application.

Properties

CAS No. |

63385-24-0 |

|---|---|

Molecular Formula |

C5H15N2OPS |

Molecular Weight |

182.23 g/mol |

IUPAC Name |

N-[dimethylamino(methoxy)phosphinothioyl]-N-methylmethanamine |

InChI |

InChI=1S/C5H15N2OPS/c1-6(2)9(10,8-5)7(3)4/h1-5H3 |

InChI Key |

GXLAUHIEKYBCAK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)P(=S)(N(C)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.